[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
Overview
Description
[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a methanol group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne under copper-catalyzed conditions.
Attachment of the Piperidine Ring: The piperidine moiety can be introduced via a nucleophilic substitution reaction.
Introduction of the Methanol Group: This step often involves the reduction of a corresponding ester or aldehyde to yield the methanol group.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce a variety of functional groups onto the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, inhibiting their activity. The piperidine ring may enhance the binding affinity to specific receptors, while the methanol group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethanol
- [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanamine
Uniqueness
Compared to similar compounds, [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride stands out due to its enhanced solubility and stability provided by the hydrochloride salt form. This makes it more suitable for various applications, particularly in biological and medicinal research.
Properties
IUPAC Name |
[1-(piperidin-3-ylmethyl)triazol-4-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c14-7-9-6-13(12-11-9)5-8-2-1-3-10-4-8;/h6,8,10,14H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKVLAHDKQSPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(N=N2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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